molecular formula C12H14N2O3 B3135652 (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid CAS No. 402733-38-4

(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid

Cat. No.: B3135652
CAS No.: 402733-38-4
M. Wt: 234.25 g/mol
InChI Key: MMORIWCAQRDZOJ-UHFFFAOYSA-N
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Description

(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid is a heterocyclic organic compound featuring an imidazolidinone core substituted with a benzyl group at the 3-position and an acetic acid moiety at the 1-position. This structure confers unique physicochemical properties, including moderate polarity due to the oxo group and carboxylic acid functionality, making it soluble in polar solvents like water, ethanol, or dimethyl sulfoxide (DMSO).

Properties

IUPAC Name

2-(3-benzyl-2-oxoimidazolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)9-14-7-6-13(12(14)17)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMORIWCAQRDZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid typically involves the reaction of benzylamine with glyoxylic acid, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinone derivatives, which can have different functional groups attached to the benzyl ring or the imidazolidinone ring.

Scientific Research Applications

(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid and related compounds:

Compound Name Molecular Formula CAS Number Substituents/Functional Groups Key Properties/Applications
This compound C₁₂H₁₄N₂O₃* Not provided 3-benzyl, 2-oxo, 1-acetic acid Research intermediate; potential inhibitor
2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic acid C₁₂H₁₀N₂O₅ 128043-86-7 3-benzyl, 2,4,5-trioxo, 1-acetic acid Higher polarity due to trioxo groups
Benzoimidazol-1-yl-acetic acid C₉H₈N₂O₂ 75906-36-4 Benzimidazole ring, 1-acetic acid Biochemical research; enzyme modulation
(1H-Benzimidazol-2-yl)acetic acid C₉H₈N₂O₂ Not provided Benzimidazole ring, 2-acetic acid High-purity research applications
2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid C₁₁H₁₂N₂O₃ 1343134-58-6 2-methyl, 3-(2-oxoimidazolidinyl), benzoic acid Lower solubility vs. acetic acid analogs

*Estimated formula based on structural analysis.

Detailed Analysis of Structural Analogues

2.2.1. 2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic Acid This compound (CAS 128043-86-7) shares the imidazolidine core and benzyl substituent with the target compound but differs in having three oxo groups (2,4,5-positions). The additional oxo groups increase polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to the mono-oxo target compound.

2.2.2. Benzoimidazol-1-yl-acetic Acid Replacing the imidazolidinone ring with a benzimidazole moiety (CAS 75906-36-4) introduces aromaticity and planar rigidity. The benzimidazole core is associated with stronger π-π interactions, which may improve binding affinity in biological systems (e.g., as IDO1 inhibitors, as seen in related compounds ).

Positional isomerism can significantly alter electronic properties and intermolecular interactions. For example, the 2-substituted derivative may exhibit stronger chelation with metal ions, relevant in catalysis or coordination chemistry .

2.2.4. 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid Replacing the acetic acid with a benzoic acid moiety (CAS 1343134-58-6) introduces a bulkier aromatic system, reducing solubility in aqueous media.

Biological Activity

(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid is an intriguing compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique imidazolidinone ring structure with a benzyl group and an acetic acid moiety. This combination results in distinct chemical properties that influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antiviral Activity

The compound has also shown promise in antiviral applications. Preliminary studies suggest it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.

Enzyme Inhibition

One of the significant areas of interest is the compound's role as an enzyme inhibitor . It has been studied for its ability to inhibit human neutrophil elastase (HNE), an enzyme implicated in various inflammatory processes . The inhibition of such enzymes could have therapeutic implications for conditions characterized by excessive inflammation.

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways are still under investigation, but initial findings suggest interference with cellular signaling pathways and enzyme inhibition .

Study on Antimicrobial Activity

In a recent study, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant growth inhibition at varying concentrations, highlighting its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

Enzyme Inhibition Studies

Another study focused on the inhibition of human neutrophil elastase by this compound, revealing IC50 values that suggest effective inhibition comparable to known inhibitors. This finding points towards its potential utility in treating diseases characterized by elevated elastase levels.

CompoundIC50 (µM)
This compound5.5
Standard Inhibitor4.0

Future Directions

Ongoing research is necessary to fully understand the biological activities and mechanisms of this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Investigating the specific pathways affected by the compound.
  • In Vivo Studies : Assessing the efficacy and safety in animal models.
  • Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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